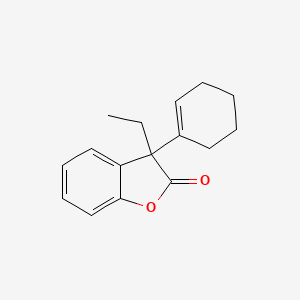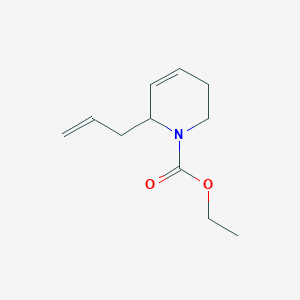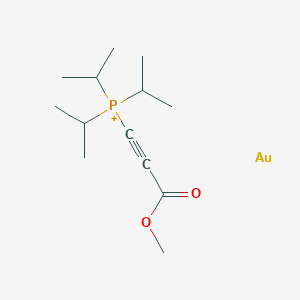![molecular formula C32H25ClNOP B14373815 {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 90178-75-9](/img/structure/B14373815.png)
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyanophenoxy group attached to a phenyl ring, which is further connected to a triphenylphosphanium chloride moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable subject of study in organic chemistry, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of 4-(4-cyanophenoxy)benzyl chloride, which is then reacted with triphenylphosphine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can bind to cellular proteins and enzymes, modulating their activity. The cyanophenoxy group may facilitate interactions with biological membranes, while the triphenylphosphanium moiety can enhance cellular uptake. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium bromide
- {[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium iodide
Uniqueness
{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its bromide and iodide analogs, the chloride variant may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
90178-75-9 |
|---|---|
分子式 |
C32H25ClNOP |
分子量 |
506.0 g/mol |
IUPAC名 |
[4-(4-cyanophenoxy)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H25NOP.ClH/c33-24-26-16-20-28(21-17-26)34-29-22-18-27(19-23-29)25-35(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32;/h1-23H,25H2;1H/q+1;/p-1 |
InChIキー |
NEERBLFMBYECSQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


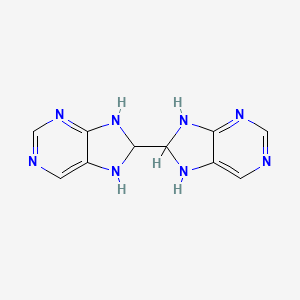
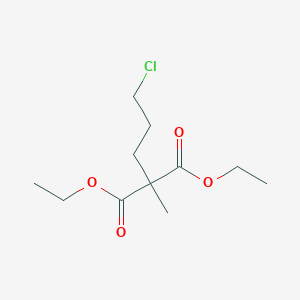
![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
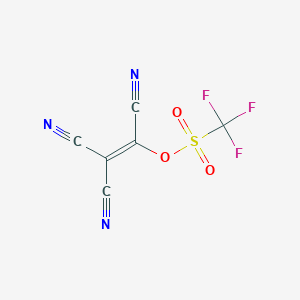

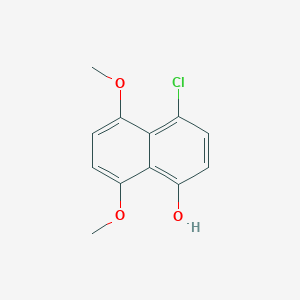

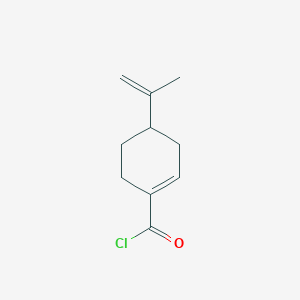

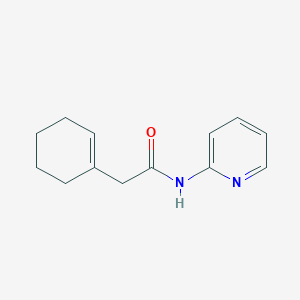
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
